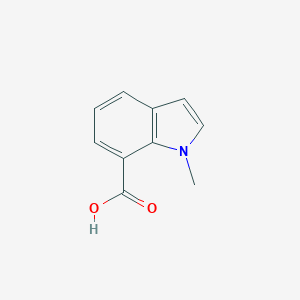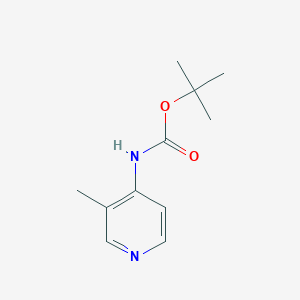
(2,6-Dichloro-3-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dichloro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H5Cl2NO3 and a molecular weight of 222.03 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, with a methanol group at the para position. This compound is typically found as a colorless to pale yellow crystalline solid .
Métodos De Preparación
The synthesis of (2,6-Dichloro-3-nitrophenyl)methanol can be achieved through the reaction of 2,6-dichloro-3-nitrobenzaldehyde with methanol in the presence of a reducing agent . The reaction is typically carried out under acidic conditions, often using sulfuric acid as a catalyst . The industrial production method involves similar steps but on a larger scale, ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
(2,6-Dichloro-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,6-Dichloro-3-nitrophenyl)formaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide[][3].
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of (2,6-Dichloro-3-aminophenyl)methanol[][3].
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the chlorine atoms with methoxy groups[][3].
Aplicaciones Científicas De Investigación
(2,6-Dichloro-3-nitrophenyl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,6-Dichloro-3-nitrophenyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparación Con Compuestos Similares
(2,6-Dichloro-3-nitrophenyl)methanol can be compared with similar compounds such as:
(2,4-Dichloro-3-nitrophenyl)methanol: This compound has a similar structure but with chlorine atoms at the 2 and 4 positions.
(2,6-Dichloro-4-nitrophenyl)methanol:
The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and interactions in various chemical and biological contexts .
Propiedades
IUPAC Name |
(2,6-dichloro-3-nitrophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOJVVSPAOOEEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383492 |
Source


|
| Record name | (2,6-dichloro-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160647-01-8 |
Source


|
| Record name | (2,6-dichloro-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)
![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)



![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)



![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)




